molecular formula C16H12N4S2 B293499 6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293499
M. Wt: 324.4 g/mol
InChI Key: ABJNGGLJGLVKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant interest in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities through inhibition of DNA synthesis and cell wall formation. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation. Its anti-inflammatory and antioxidant activities are believed to be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as an antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agent. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential as a fluorescent probe for the detection of metal ions. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method to improve its bioavailability and efficacy.

Synthesis Methods

6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods. One method involves the reaction of 2-phenyl-1,3,4-thiadiazole-5-thiol with α-bromoacetophenone in the presence of potassium carbonate. Another method involves the reaction of 2-phenyl-1,3,4-thiadiazole-5-thiol with α-bromoacetophenone in the presence of sodium hydride. The yield of the compound varies depending on the reaction conditions.

Scientific Research Applications

6-Phenyl-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been shown to have potential as an anti-inflammatory and antioxidant agent. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C16H12N4S2

Molecular Weight

324.4 g/mol

IUPAC Name

6-phenyl-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4S2/c1-3-7-12(8-4-1)15-19-20-14(17-18-16(20)22-15)11-21-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

ABJNGGLJGLVKRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Origin of Product

United States

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